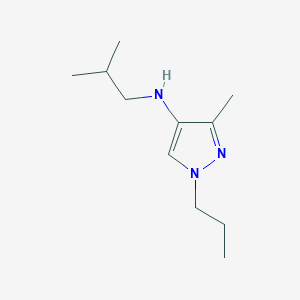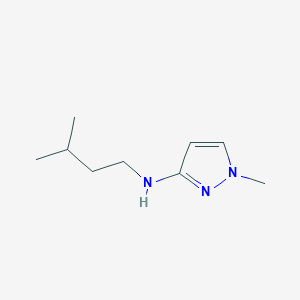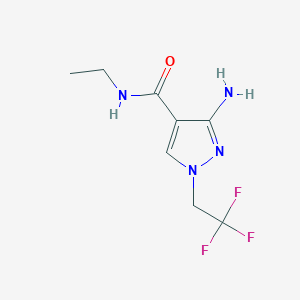![molecular formula C13H23N3O B11734083 4-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11734083.png)
4-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol is a chemical compound that features a pyrazole ring substituted with a cyclopentyl group and an amino alcohol side chain
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-{[(1-Cyclopentyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol beinhaltet typischerweise die folgenden Schritte:
Bildung des Pyrazolrings: Der Pyrazolring kann durch Cyclisierung von Hydrazinderivaten mit 1,3-Diketonen oder β-Ketoestern synthetisiert werden.
Substitution mit einer Cyclopentylgruppe: Die Cyclopentylgruppe wird durch Alkylierungsreaktionen unter Verwendung von Cyclopentylhalogeniden eingeführt.
Anfügen der Aminoalkohol-Seitenkette: Der letzte Schritt beinhaltet die Reaktion des substituierten Pyrazols mit einem geeigneten Aminoalkohol, wie z. B. 4-Aminobutan-1-ol, unter basischen Bedingungen.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungsverfahren und strengen Qualitätskontrollmaßnahmen umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-{[(1-Cyclopentyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann zu einem Keton oder Aldehyd oxidiert werden.
Reduktion: Der Pyrazolring kann unter bestimmten Bedingungen zu Dihydropyrazolderivaten reduziert werden.
Substitution: Die Aminogruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Oxidation: Bildung von Ketonen oder Aldehyden.
Reduktion: Bildung von Dihydropyrazolderivaten.
Substitution: Bildung verschiedener substituierter Pyrazolderivate.
Wissenschaftliche Forschungsanwendungen
4-{[(1-Cyclopentyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer heterocyclischer Verbindungen verwendet.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich entzündungshemmender und analgetischer Eigenschaften.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Der Pyrazolring kann natürliche Substrate oder Inhibitoren nachahmen, was zu einer Modulation biologischer Pfade führt. Die Cyclopentylgruppe und die Aminoalkohol-Seitenkette tragen zur Bindungsaffinität und Spezifität der Verbindung bei.
Wirkmechanismus
The mechanism of action of 4-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The cyclopentyl group and amino alcohol side chain contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-{[(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol: Ähnliche Struktur mit einer Methylgruppe am Pyrazolring.
4-{[(1-Cyclopentyl-1H-pyrazol-4-yl)amino]methyl}benzol-1,3-diol: Enthält einen Benzolring anstelle der Butan-1-ol-Seitenkette.
Einzigartigkeit
4-{[(1-Cyclopentyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol ist einzigartig aufgrund seiner spezifischen Kombination aus einem cyclopentylsubstituierten Pyrazolring und einer Aminoalkohol-Seitenkette. Diese Struktur verleiht der Verbindung besondere chemische und biologische Eigenschaften, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C13H23N3O |
|---|---|
Molekulargewicht |
237.34 g/mol |
IUPAC-Name |
4-[(1-cyclopentylpyrazol-4-yl)methylamino]butan-1-ol |
InChI |
InChI=1S/C13H23N3O/c17-8-4-3-7-14-9-12-10-15-16(11-12)13-5-1-2-6-13/h10-11,13-14,17H,1-9H2 |
InChI-Schlüssel |
BBXHIJMBHYSOHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N2C=C(C=N2)CNCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methoxy-4-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11734009.png)



![Benzyl[(3-methyl-1-propyl-1h-pyrazol-4-yl)methyl]amine](/img/structure/B11734054.png)
![3-(Dimethylamino)-1-{naphtho[2,1-b]furan-2-yl}prop-2-en-1-one](/img/structure/B11734057.png)


![4-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11734081.png)
![1-[1-(3,4-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B11734084.png)
![3-({[4-(dimethylamino)phenyl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11734096.png)
![4-[1-(Aminomethyl)cyclopropyl]aniline](/img/structure/B11734098.png)
![1,4-dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11734106.png)
